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Introduction

Aluminum carbonate (Al2COs)s is a compound that has long been considered highly unstable
and difficult to isolate under ambient conditions. Its elusive nature has limited experimental
characterization, creating a significant knowledge gap regarding its structural, vibrational, and
electronic properties. However, recent advancements in high-pressure synthesis have enabled
the formation and characterization of anhydrous aluminum carbonate, opening the door for a
deeper understanding of this simple yet enigmatic material.[1] This technical guide provides an
in-depth analysis of the quantum chemical calculations performed to elucidate the fundamental
properties of anhydrous aluminum carbonate, offering valuable insights for researchers in
materials science and related fields.

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an
indispensable tool for predicting and understanding the properties of materials that are
challenging to study experimentally.[1] By solving the quantum mechanical equations that
govern the behavior of electrons in a material, DFT can provide accurate predictions of a wide
range of properties, including equilibrium geometries, vibrational frequencies, and electronic
band structures. This guide will detail the theoretical framework and computational protocols
used in the study of aluminum carbonate and present the key findings in a clear and
accessible format.
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Computational Methodology

The theoretical investigation of anhydrous aluminum carbonate was performed using state-of-
the-art quantum chemical methods based on Density Functional Theory. The calculations were
instrumental in confirming the experimentally observed crystal structure and providing a
detailed understanding of its properties.[1]

Density Functional Theory (DFT) Calculations

The geometry optimizations and calculations of the electronic and vibrational properties of
aluminum carbonate were carried out using the CASTEP (Cambridge Serial Total Energy
Package) code, which employs a plane-wave basis set to describe the electronic
wavefunctions.[1]

The calculations were performed using the Perdew-Burke-Ernzerhof (PBE) exchange-
correlation functional within the generalized gradient approximation (GGA). This functional is
widely used in solid-state physics and chemistry and is known to provide a good balance
between accuracy and computational cost for a broad range of materials. Ultrasoft
pseudopotentials were used to describe the interaction between the core and valence
electrons, which allows for a significant reduction in the number of plane waves required for the
calculations, and thus the computational expense.

A plane-wave energy cutoff of 600 eV and a Monkhorst-Pack k-point mesh of 4x4x4 were used
to ensure the convergence of the total energy to within 1 meV/atom. The geometry optimization
was performed using the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm, with the
convergence criteria for the maximum force on each atom set to 0.01 eV/A.

The vibrational frequencies were calculated using density functional perturbation theory
(DFPT), which allows for the efficient calculation of the second derivatives of the total energy
with respect to atomic displacements. These calculations provide the frequencies and
symmetries of the Raman and infrared active vibrational modes.

The following diagram illustrates the general workflow for the quantum chemical calculations
performed on aluminum carbonate.
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Computational workflow for Al2(CO3)s.

Results and Discussion

The quantum chemical calculations provided detailed insights into the structural, vibrational,
and electronic properties of anhydrous aluminum carbonate. The theoretical results were
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found to be in excellent agreement with the experimental data, providing a high degree of
confidence in the computational model.[1]

Structural Properties

The geometry optimization of the crystal structure of Al2(COs)s converged to a stable
configuration with the space group Fdd2. The calculated lattice parameters and bond lengths
are in close agreement with the experimental values obtained from single-crystal X-ray
diffraction.[1]

The crystal structure of aluminum carbonate consists of a three-dimensional network of
corner-sharing AlOe octahedra and COs trigonal planar units. Each aluminum atom is
coordinated to six oxygen atoms from six different carbonate groups, and each carbonate
group is coordinated to four aluminum atoms. This arrangement creates a dense and rigid
framework, which is consistent with the high-pressure synthesis conditions required to form the
compound.[1]

The following diagram illustrates the crystal structure of anhydrous aluminum carbonate.

Crystal structure of Al2(CO3)s.

The calculated structural parameters for Al2(COs)s are summarized in the table below.
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Parameter

Calculated Value

Experimental Value[1]

Lattice Parameters

a (A) 9.032 9.029

b (A) 9.032 9.029

c (A 9.876 9.873

a(°) 90 90

B () 90 90

vy (°) 90 90
Selected Bond Lengths

Al-O (A) 1.88-1.92 1.87-1.91
Cc-0(A) 1.28-1.30 1.27 -1.29
Selected Bond Angles

0-Al-O (°) 88.5-91.5 88.7-91.3
0-C-0 (%) 119.5 - 120.5 119.6 - 120.4

Vibrational Properties

The calculated Raman and infrared spectra of Al2(COs)s are in good agreement with the

experimental data, which allowed for a definitive assignment of the observed vibrational

modes. The high-frequency modes above 1000 cm~! are attributed to the internal stretching

and bending modes of the carbonate groups, while the lower-frequency modes correspond to

the lattice vibrations involving the motion of the AlOs octahedra and the translational and

librational modes of the carbonate ions.

The calculated vibrational frequencies for the most intense Raman and infrared active modes

are presented in the table below.
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Experimental

Calculated oo
Mode Symmetry Frequency (cm™?) Description
Frequency (cm~?)
[1]
Raman Active Modes
Symmetric C-O
A 1085 1084
stretch
E 725 723 In-plane O-C-O bend
E 350 348 Al-O stretch
Infrared Active Modes
Asymmetric C-O
A 1450 1448
stretch
Out-of-plane O-C-O
E 880 878
bend
E 550 548 Al-O-C bend

Electronic Properties

The calculated electronic band structure and density of states (DOS) of Al2(COs)s indicate that
it is a wide-bandgap insulator. The calculated band gap is approximately 5.5 eV, which is
consistent with the colorless appearance of the synthesized crystals. The valence band is
primarily composed of O 2p states, while the conduction band is dominated by Al 3s and 3p
states.

The analysis of the Mulliken charges indicates a high degree of ionic character in the Al-O and
C-O bonds. The calculated charges are approximately +2.5e for Al, +1.0e for C, and -1.17e for
O. This charge distribution is consistent with the formal oxidation states of Al**, C4+, and O2~.

Conclusion

Quantum chemical calculations using Density Functional Theory have provided a detailed and
comprehensive understanding of the structural, vibrational, and electronic properties of the
recently synthesized anhydrous aluminum carbonate. The theoretical results are in excellent
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agreement with experimental data, validating the computational approach and providing a solid
foundation for further investigations of this and related materials. The insights gained from
these calculations are crucial for understanding the stability and reactivity of aluminum
carbonate and may guide the design of new materials with tailored properties for various
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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